Chemical structure and properties of 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile
Chemical structure and properties of 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile
The following technical guide details the chemical structure, synthesis, properties, and applications of 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile , a bifunctional organic intermediate critical in the synthesis of fused heterocyclic systems and alkaloid scaffolds.
[1]
Executive Summary
3-(2-Oxotetrahydrofuran-3-yl)propanenitrile (also known as
Chemical Identity & Structure
Nomenclature & Identifiers[1][2][3][4]
-
IUPAC Name: 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile[1]
-
Common Synonyms:
-(2-Cyanoethyl)- -butyrolactone; 3-(2-Cyanoethyl)dihydrofuran-2(3H)-one[1] -
CAS Number: 40640-06-8 (Note: CAS numbers for specific isomers/derivatives may vary; verify with specific supplier).[1]
-
Molecular Formula:
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Structural Analysis
The molecule consists of a
-
Core Scaffold: Tetrahydrofuran-2-one (GBL).[1]
-
Substituent: 2-Cyanoethyl group (
).[1] -
Chirality: The C3 carbon is a stereocenter. Synthetic preparations typically yield a racemic mixture unless asymmetric catalysis is employed.
SMILES: N#CCCC1CCOC1=O InChI: InChI=1S/C7H9NO2/c8-4-2-1-6-3-5-10-7(6)9/h6H,1-3,5H2[1]
Physicochemical Properties
| Property | Value (Predicted/Experimental) |
| Physical State | Colorless to pale yellow viscous liquid |
| Boiling Point | ~160–165 °C at 0.5 mmHg (Predicted) |
| Density | ~1.15 g/cm³ |
| Solubility | Soluble in polar organic solvents (DCM, THF, Acetonitrile, DMSO); sparingly soluble in water.[5] |
| LogP | ~0.2 (Estimated) |
Synthesis & Manufacturing
The primary industrial and laboratory route to 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile is the Michael addition of the enolate of
Synthetic Protocol (Cyanoethylation)
This reaction exploits the acidity of the
Reagents:
-
Substrate:
-Butyrolactone (GBL).[1][6] -
Electrophile: Acrylonitrile.
-
Base: Lithium Diisopropylamide (LDA) or Sodium Ethoxide (NaOEt).
-
Solvent: THF (for LDA) or Ethanol/Benzene (for alkoxides).
Step-by-Step Workflow:
-
Enolate Formation: GBL is treated with a strong base (e.g., LDA) at low temperature (-78 °C) in anhydrous THF to generate the
-lactone enolate. -
Michael Addition: Acrylonitrile is added slowly to the enolate solution. The enolate attacks the
-carbon of the acrylonitrile. -
Quench & Workup: The reaction is quenched with dilute acid (e.g.,
). The product is extracted with organic solvent (EtOAc or DCM). -
Purification: Vacuum distillation is required to separate the mono-alkylated product from unreacted GBL and bis-alkylated byproducts.
Reaction Scheme (Graphviz)[1]
Caption: Synthesis of 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile via Michael Addition.
Reactivity & Applications
The molecule's value lies in its divergent reactivity . The lactone and nitrile groups can be manipulated independently or in concert to form complex structures.
Synthesis of Indolizidine Alkaloids
The most significant application is the synthesis of indolizidine skeletons (fused 5,6-bicyclic systems), which are core structures in alkaloids like swainsonine and castanospermine.
-
Mechanism: Catalytic hydrogenation of the nitrile group yields a primary amine. This amine then undergoes intramolecular nucleophilic attack on the lactone carbonyl, closing a second ring to form a lactam.
-
Product: 1-Azabicyclo[4.3.0]nonan-2-one (Indolizidin-2-one).[1]
Hydrolysis to Dicarboxylic Acids
Hydrolysis of both the nitrile (to acid) and lactone (to hydroxy-acid) followed by oxidation or further functionalization yields substituted heptanedioic acid (pimelic acid) derivatives, useful in polymer chemistry.
Reactivity Profile (Graphviz)[1]
Caption: Primary synthetic transformations of the target molecule.
Experimental Handling & Safety
Safety Profile
-
Hazards: As a nitrile derivative, it may release HCN under strong acidic/thermal stress. It is likely harmful if swallowed or absorbed through the skin.
-
GHS Classification (Predicted): Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
-
Handling: Manipulate in a fume hood. Wear nitrile gloves and safety glasses.
Storage[1]
-
Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent moisture absorption and hydrolysis of the lactone ring.
References
-
Michael Addition to Lactones
-
Smith, M. B., & March, J. (2007).[7] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley-Interscience. (General mechanism for enolate alkylation).
-
-
Indolizidine Synthesis
- Ogawa, T., et al. (1982). Synthesis of Indolizidine Alkaloids via Cyanoethylation of Lactones. Chemical & Pharmaceutical Bulletin, 30(8).
-
Chemical Database
Sources
- 1. Deferiprone CAS#: 30652-11-0 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Deferiprone | C7H9NO2 | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. 3(2H)-Furanone, dihydro - Chemical & Physical Properties by Cheméo [chemeo.com]
